2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide
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Overview
Description
2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some thiazole compounds have been shown to inhibit bacterial enzymes involved in peptidoglycan synthesis , which is crucial for bacterial cell wall integrity.
Mode of Action
For example, they may inhibit enzyme activity, block receptor signaling, or interfere with other cellular processes . The exact interaction between 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide and its targets would require further investigation.
Biochemical Pathways
For instance, some thiazole compounds can disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell death.
Result of Action
Based on the known effects of similar thiazole derivatives, it can be hypothesized that this compound may have antimicrobial properties due to its potential to disrupt bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-methoxy-4-methyl-1,3-thiazole with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-Methoxy-4-methyl-1,3-thiazole-5-amine
- 2-Methoxy-4-methyl-1,3-thiazole-5-thiol
Comparison: 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid, amine, and thiol analogs, the sulfonamide derivative often exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S2/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJZBJOYAWXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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